2,6-Diethoxyisonicotinic acid
Overview
Description
2,6-Diethoxyisonicotinic acid is an organic compound belonging to the class of pyridine carboxylic acids It is characterized by the presence of two ethoxy groups attached to the 2nd and 6th positions of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2,6-Diethoxyisonicotinic acid is the natural defense mechanisms of plants . It acts as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear .
Mode of Action
It is known that it works by activating the plant’s natural defenses . This activation is similar to the response initiated after a pathogen attack .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the systemic acquired resistance (SAR) phenomena in plants . SAR is a natural plant defense mechanism that has a broad spectrum action against pathogens . The compound acts as an elicitor, initiating this occurrence .
Result of Action
The application of this compound in field conditions has been shown to increase the resistance of plants to diseases caused by pathogens . It has been reported that certain derivatives of the compound have higher biological activity, inducing up to 92-97% of plants’ natural resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxyisonicotinic acid typically involves the ethylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,6-Diethoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2,6-Dichloroisonicotinic acid: Known for its use as a plant resistance inducer.
2,6-Dihydroxyisonicotinic acid: Studied for its potential biological activities.
Isonicotinic acid: A precursor for various pharmaceuticals.
Uniqueness: 2,6-Diethoxyisonicotinic acid is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
2,6-diethoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQIZRFVUOCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277797 | |
Record name | 2,6-Diethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-75-1 | |
Record name | NSC4259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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